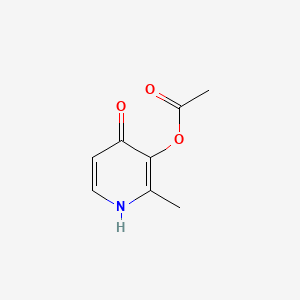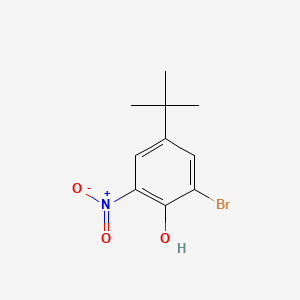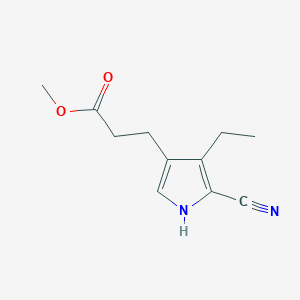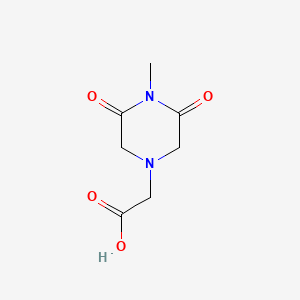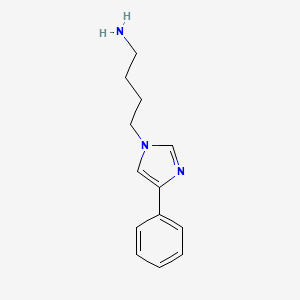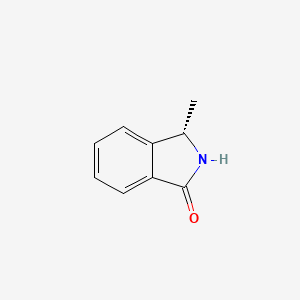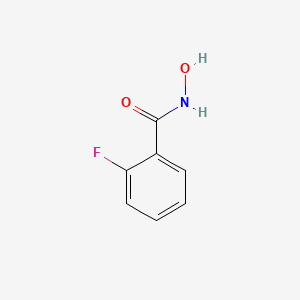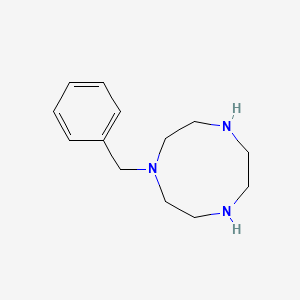
1-Benzyl-1,4,7-triazacyclononane
概要
説明
1-Benzyl-1,4,7-triazacyclononane is a derivative of 1,4,7-triazacyclononane (TACN), a cyclic organic compound . It is a mono-protected triazacyclononane, and its benzyl group can be easily removed by catalytic hydrogenolysis .
Synthesis Analysis
The synthesis of this compound involves macrocyclization using ethyleneglycol ditosylate . A new 1,4,7-triazacyclononane derivative, 4-benzyloxy-benzyl-1,4,7-triazacyclononane (btacn), and three associated cyclen complexes were prepared to serve as DNA synthesis interferents .Molecular Structure Analysis
The molecular structure of this compound is C13H21N3 . The crystal structure of the complex [Ni (Bz 9aneN 3) 2 ] [PF 6] 2 revealed six independent Ni–N distances, affording a distorted-octahedral coordination geometry .Chemical Reactions Analysis
This compound is used in the formation of complexes with metals such as Ni II and Pd II . The complex [Ni (Bz 9aneN 3) 2 ] [PF 6] 2 showed a reversible Ni II –Ni III oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.33 , and it appears as a white powder .科学的研究の応用
Coordination Chemistry and Molecular Imaging
Gallium(III) Complexes for Imaging Applications : The formation and characterization of Gallium(III) complexes with monoamide derivatives of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) demonstrate the potential of these complexes in molecular imaging. These complexes exhibit stability in physiological pH and high temperatures, suggesting their utility in labeling biomolecules for imaging applications (Shetty et al., 2010).
Copper(II) Complexes with Antitumor Activity : A study on Copper(II)-TACN complexes, specifically 4-benzyloxy-benzyl-1,4,7-triazacyclononane (btacn) derivatives, reveals selective antitumor activity through DNA damage and mitochondrial-ROS-mediated apoptosis. This highlights the therapeutic potential of 1,4,7-triazacyclononane derivatives in cancer treatment (Liu et al., 2019).
Biomimicry and Radiopharmaceutical Applications
- Biological Mimics and Radiopharmaceuticals : TACN-based mono- and poly-nuclear metal complexes are used as biological mimics to understand the structural and functional aspects of complex natural systems. These complexes also find applications in radiopharmaceuticals due to their coordination flexibility, thermodynamic stability, and kinetic inertness upon metal complexation (Joshi et al., 2018).
Catalysis and Chemical Reactions
Catalytic Applications : The use of 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) as a catalyst in the Cu-catalysed homocoupling of terminal alkynes showcases the ligand's efficiency in facilitating chemical transformations. This indicates the broader applicability of 1,4,7-triazacyclononane derivatives in catalysis (Sun et al., 2014).
Epoxidation of Styrenics : Studies on immobilized Mn 1,4,7-trimethyl-1,4,7-triazacyclononane (tmtacn) complexes on solid supports for epoxidation with H2O2 demonstrate significant enhancements in reaction rates. This suggests the potential of 1,4,7-triazacyclononane derivatives in the development of heterogeneous catalysts for organic synthesis (Leon et al., 2016).
作用機序
Target of Action
The primary target of 1-Benzyl-1,4,7-triazacyclononane, also known as Mono-N-benzyl TACN, is the enzyme β-lactamase . This enzyme is produced by certain bacteria and is responsible for their resistance against β-lactam antibiotics such as penicillin . The enzyme achieves this by cleaving the β-lactam ring of these antibiotics, rendering them inactive .
Mode of Action
Mono-N-benzyl TACN interacts with its target, β-lactamase, by inhibiting its action . This inhibition prevents the β-lactamase from cleaving the β-lactam ring of the antibiotics, thereby preserving the activity of the antibiotics . In addition, Mono-N-benzyl TACN has been shown to coordinate with Ni II and Pd II, forming complexes with distorted-octahedral coordination geometry .
Biochemical Pathways
The inhibition of β-lactamase by Mono-N-benzyl TACN affects the biochemical pathway of antibiotic resistance in bacteria . By preventing the cleavage of the β-lactam ring, the β-lactam antibiotics remain active and can continue to inhibit the synthesis of the bacterial cell wall . This leads to the death of the bacteria, effectively combating the antibiotic resistance .
Pharmacokinetics
The stability of the [scf3(r3-tacn)] complexes, where r3 is a derivative of tacn, in water suggests potential bioavailability .
Result of Action
The primary result of the action of Mono-N-benzyl TACN is the preservation of the activity of β-lactam antibiotics . This leads to the death of the bacteria that would otherwise be resistant to these antibiotics .
Action Environment
The action of Mono-N-benzyl TACN can be influenced by environmental factors. For instance, the formation of [ScF3(R3-tacn)] complexes occurs in a CH3CN solution . These complexes are stable in water and unaffected by a ten-fold excess of Cl− or MeCO2−, although they are immediately decomposed by excess F− . This suggests that the action, efficacy, and stability of Mono-N-benzyl TACN could be influenced by the presence of certain ions in the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-benzyl-1,4,7-triazonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-4-13(5-3-1)12-16-10-8-14-6-7-15-9-11-16/h1-5,14-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJKRVYABOAQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-Fluorophenyl)[2-(1-piperazinyl)-5-pyrimidinyl]methanone Hydrochloride](/img/structure/B3348425.png)


